

Application Note: Enzymatic Profiling of N-(4-bromophenyl)-4-methoxybenzenesulfonamide

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Compound of Interest

Compound Name: *N-(4-bromophenyl)-4-methoxybenzenesulfonamide*

Cat. No.: B5528043

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Executive Summary

This application note details the standardized in vitro protocols for evaluating the enzyme inhibitory activity of **N-(4-bromophenyl)-4-methoxybenzenesulfonamide**. Belonging to the highly privileged N-arylbenzenesulfonamide chemical class, this compound is primarily investigated for its modulatory effects on metabolic enzymes and metalloenzymes—specifically ATP-Citrate Lyase (ACLY) and Carbonic Anhydrase (CA). This guide provides a self-validating experimental framework, emphasizing the mechanistic causality behind the malate dehydrogenase (MDH) coupled assay and the stopped-flow CO₂ hydrase assay.

Scientific Background & Rationale

N-(4-bromophenyl)-4-methoxybenzenesulfonamide (CAS: 24924-62-7) is a secondary sulfonamide synthesized via the reaction of 4-bromoaniline with 4-methoxybenzenesulfonyl chloride^[1]. In contemporary drug discovery, the N-arylbenzenesulfonamide scaffold is heavily utilized for metabolic targeting.

Notably, derivatives within this class, such as BMS-303141 (a 2-hydroxy-N-arylbenzenesulfonamide), have been identified as potent inhibitors of ATP-Citrate Lyase

(ACLY)[2]. ACLY is a critical enzyme that links glycolysis to de novo lipogenesis by converting cytosolic citrate to acetyl-CoA, making it a prime target for oncology and cardiometabolic diseases[3].

Furthermore, while primary sulfonamides are the classic inhibitors of Carbonic Anhydrase (CA), specifically substituted N-arylbenzenesulfonamides have demonstrated unique isoform-selective inhibition profiles against tumor-associated human CA isoforms (e.g., hCA IX and XII) [4]. To rigorously profile the biological activity of **N-(4-bromophenyl)-4-methoxybenzenesulfonamide**, a dual-target enzymatic screening workflow is essential.

Assay Design & Causality

To ensure data trustworthiness, the experimental design must account for the kinetic limitations of the target enzymes.

- **ACLY MDH-Coupled Assay:** ACLY catalyzes the ATP-dependent cleavage of citrate into oxaloacetate (OAA) and acetyl-CoA. Because OAA is difficult to measure directly in real-time, the assay is coupled with Malate Dehydrogenase (MDH). MDH rapidly reduces OAA to malate, simultaneously oxidizing NADH to NAD⁺. The causality is direct: 1 mole of cleaved citrate equals 1 mole of oxidized NADH. This allows continuous spectrophotometric monitoring at 340 nm (where NADH absorbs strongly, but NAD⁺ does not). A decrease in the rate of A340reduction directly quantifies ACLY inhibition.
- **CA Stopped-Flow CO₂ Hydrase Assay:** Carbonic anhydrase catalyzes the hydration of CO₂ to bicarbonate and a proton ($\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$). This reaction is one of the fastest known enzymatic rates ($k_{\text{cat}} \approx 10^6 \text{s}^{-1}$). Standard microplate readers cannot capture this kinetic burst. Therefore, a stopped-flow instrument is mandatory. The assay utilizes a pH indicator (phenol red) to monitor the rapid acidification of the buffer, providing the true initial velocity (V_0) of the reaction.

Detailed Experimental Protocols

Protocol A: ACLY Malate Dehydrogenase-Coupled Assay

Reagents & Materials:

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM DTT.

- Substrates: 20 mM Potassium Citrate, 0.5 mM CoA, 3 mM ATP.
- Coupling System: 0.2 mM NADH, 2 U/mL Malate Dehydrogenase (MDH).
- Enzyme: Recombinant human ACLY (purified).
- Test Compound: **N-(4-bromophenyl)-4-methoxybenzenesulfonamide** (10 mM stock in DMSO).

Step-by-Step Methodology:

- Preparation of Reaction Mix: In a 96-well UV-transparent microplate, add 150 μ L of Assay Buffer containing NADH, MDH, CoA, and ATP to each well.
- Compound Addition: Add 2 μ L of the test compound (serially diluted in DMSO) to achieve final concentrations ranging from 1 nM to 100 μ M. Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
- Enzyme Pre-incubation: Add 10 μ L of recombinant ACLY to the wells. Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate triggers the reaction.
- Reaction Initiation: Rapidly add 38 μ L of Potassium Citrate to all wells using a multichannel pipette to initiate the cleavage reaction.
- Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 340 nm continuously for 20 minutes at 37°C.
- Data Extraction: Calculate the initial velocity (V_0) from the linear portion of the NADH depletion curve. Plot V_0 versus $\log[\text{Inhibitor}]$ using non-linear regression to determine the IC_{50} .

Protocol B: CA Stopped-Flow CO₂ Hydrase Assay

Reagents & Materials:

- Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

- Indicator: 0.2 mM Phenol Red.
- Substrate: CO₂-saturated water (approx. 30 mM CO₂ at 20°C).
- Enzyme: Recombinant hCA II, IX, or XII.

Step-by-Step Methodology:

- Syringe A Preparation (Enzyme/Inhibitor): Mix the CA enzyme (10 nM final) with the test compound (serially diluted) and Phenol Red in the HEPES buffer. Incubate for 15 minutes at 20°C.
- Syringe B Preparation (Substrate): Prepare CO₂-saturated water by bubbling pure CO₂ gas into ultra-pure water for 30 minutes at 20°C. Dilute with water to achieve the desired substrate concentration.
- Stopped-Flow Execution: Load Syringe A and Syringe B into the stopped-flow spectrophotometer. Trigger the instrument to rapidly mix equal volumes (e.g., 50 µL) of A and B into the observation cell.
- Signal Acquisition: Monitor the absorbance at 557 nm (the isosbestic peak for the phenol red transition) for 10 seconds.
- Kinetic Analysis: The uncatalyzed hydration rate (buffer only) must be subtracted from the observed rate. Use the initial 5-10% of the reaction trace to calculate the initial velocity and derive the inhibition constant (K_i).

Data Presentation

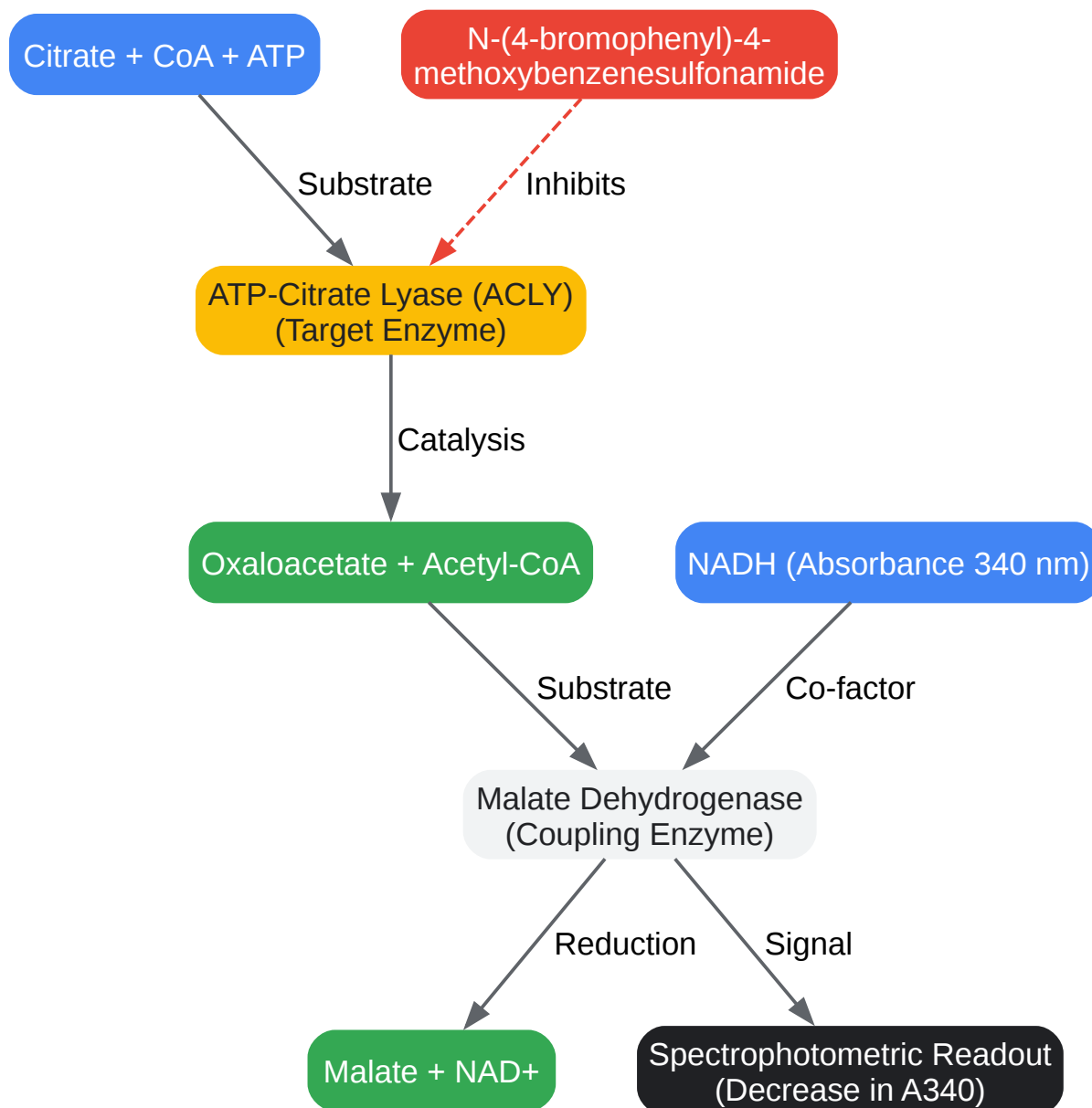
To ensure the assay functions as a self-validating system, reference compounds must be run in parallel. The assay is considered valid only if the reference inhibitors fall within the established quantitative thresholds outlined below.

Table 1: Validation Parameters and Expected Reference Values

Assay System	Target Enzyme	Reference Inhibitor	Expected IC50 / Ki	Signal Readout
MDH-Coupled	Human ACLY	BMS-303141	0.1 - 0.2 μ M	Absorbance decrease (340 nm)
Stopped-Flow	hCA II (Cytosolic)	Acetazolamide	10 - 15 nM	Absorbance decrease (557 nm)
Stopped-Flow	hCA IX (Transmembrane)	Acetazolamide	20 - 30 nM	Absorbance decrease (557 nm)

Note: The test compound **N-(4-bromophenyl)-4-methoxybenzenesulfonamide** should be benchmarked against these established parameters to determine its relative potency and selectivity.

Mandatory Visualization



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Logical workflow of the MDH-coupled ACLY inhibition assay tracking NADH oxidation.

References

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Sources

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